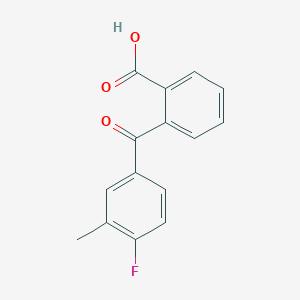

2-(4-Fluoro-3-methylbenzoyl)benzoic acid

描述

Contextualization within the Class of Benzoylbenzoic Acid Derivatives

2-(4-Fluoro-3-methylbenzoyl)benzoic acid belongs to the larger class of 2-benzoylbenzoic acid derivatives. These compounds are characterized by a benzophenone (B1666685) core with a carboxylic acid group in the ortho position of one of the benzene (B151609) rings. cymitquimica.com 2-Benzoylbenzoic acid itself is a well-known organic compound used in organic synthesis and as a photoinitiator in polymer chemistry. cymitquimica.com

Derivatives of 2-benzoylbenzoic acid are important intermediates in the synthesis of various organic molecules, including chromogenic phthalide (B148349) compounds used in carbonless duplicating systems. google.com The reactivity of the carboxylic acid and the ketone group, as well as the possibility of substitution on the aromatic rings, allows for a wide range of chemical transformations. The introduction of substituents like the fluoro and methyl groups in this compound significantly influences its chemical and physical properties compared to the parent compound.

Academic Relevance of Fluorinated and Methylated Aromatic Carboxylic Acids

The presence of fluorine and methyl groups on the aromatic ring of this compound is of significant academic interest due to the profound effects these substituents have on the molecule's properties.

Fluorinated Aromatic Carboxylic Acids: The introduction of fluorine into organic molecules is a key strategy in medicinal chemistry, agrochemicals, and materials science. hokudai.ac.jp Fluorine's high electronegativity and small size can alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Fluorinated aromatic carboxylic acids are considered valuable building blocks for creating new pharmaceuticals and functional materials. hokudai.ac.jpresearch-in-germany.org For instance, they have been investigated for their potential as anticoccidial agents and in the development of drugs for various diseases. ossila.com The strategic placement of fluorine can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. nih.gov

Methylated Aromatic Carboxylic Acids: The methyl group, while seemingly simple, also plays a crucial role in modifying molecular properties. It can enhance the lipophilicity of a compound and influence its metabolic pathway. In the context of drug design, a methyl group can provide steric bulk that affects the molecule's conformation and its interaction with receptor sites. Furthermore, the methyl group can be a site for further functionalization, for example, through benzylic bromination, opening pathways to more complex structures. ossila.com The combination of both fluorine and methyl groups, as seen in this compound, allows for a fine-tuning of the molecule's characteristics.

Historical Development and Evolution of Related Synthetic Pathways

The primary synthetic route to 2-benzoylbenzoic acid and its derivatives is the Friedel-Crafts acylation reaction, a cornerstone of organic chemistry discovered by Charles Friedel and James Crafts in 1877. wikipedia.orglibretexts.org This reaction traditionally involves the acylation of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). wikipedia.org

The synthesis of 2-benzoylbenzoic acids specifically involves the reaction of phthalic anhydride with an aromatic compound like benzene or a substituted benzene. google.com Historically, the use of stoichiometric amounts of AlCl₃ posed challenges due to the formation of stable complexes with the product and the generation of significant aluminum-containing waste. wikipedia.orggoogle.com

Over the years, research has focused on developing more efficient and environmentally friendly catalysts for the Friedel-Crafts acylation. These include the use of heteropoly acids and ionic liquids. google.com For the synthesis of fluorinated and methylated derivatives, specific starting materials are required. For example, the synthesis of a related compound, 4-fluoro-2-methylbenzoic acid, has been achieved through a Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis. google.com The synthesis of this compound would analogously involve the acylation of a suitably substituted benzene ring with phthalic anhydride or a derivative thereof.

Current Research Trends and Challenges for Complex Benzoic Acid Derivatives

Current research on complex benzoic acid derivatives, including those with fluorine and methyl substitutions, is driven by the demand for new molecules with specific functions in medicine and materials science. preprints.orgresearcher.life

Key Research Trends:

Development of Novel Catalytic Systems: There is a continuous effort to discover and optimize catalysts for the synthesis of these compounds that are more selective, efficient, and reusable. This includes the use of solid acid catalysts and novel Lewis acids to minimize waste and improve reaction conditions. wikipedia.orgethz.ch

Applications in Medicinal Chemistry: Researchers are actively exploring the use of complex benzoic acid derivatives as scaffolds for the development of new therapeutic agents. preprints.orgsci-hub.se Studies have shown that derivatives of benzoic acid can exhibit a range of biological activities, including anticancer and enzyme inhibitory effects. preprints.orgsci-hub.se

Materials Science: Aromatic carboxylic acids are being investigated for their potential in creating new polymers, liquid crystals, and other functional materials. The specific substitutions on the aromatic rings can be tailored to achieve desired physical and optical properties. numberanalytics.com

Challenges:

Regioselectivity: The synthesis of specifically substituted derivatives can be challenging due to issues of regioselectivity in electrophilic aromatic substitution reactions. The directing effects of existing substituents on the aromatic ring must be carefully considered. numberanalytics.com

Purification: The separation of desired isomers and the purification of the final products can be difficult and require advanced chromatographic techniques. google.com

The ongoing research in this field aims to overcome these challenges to unlock the full potential of complex benzoic acid derivatives like this compound in various scientific and technological applications.

Structure

3D Structure

属性

IUPAC Name |

2-(4-fluoro-3-methylbenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15(18)19/h2-8H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNUZPIMNJBZRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Fluoro 3 Methylbenzoyl Benzoic Acid

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule in a minimal number of steps, often by forming the key carbon-carbon bond of the benzophenone (B1666685) core in a single, strategic reaction.

Friedel-Crafts Acylation Strategies Utilizing m-Fluorotoluene Derivatives

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. sigmaaldrich.commasterorganicchemistry.com A primary and direct route to 2-(4-fluoro-3-methylbenzoyl)benzoic acid involves the reaction of phthalic anhydride (B1165640) with a suitable m-fluorotoluene derivative, namely 2-fluoro-5-methyltoluene, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). sigmaaldrich.comgoogle.com

In this electrophilic aromatic substitution reaction, the Lewis acid activates the phthalic anhydride, forming an acylium ion intermediate. sigmaaldrich.comyoutube.com The aromatic ring of 2-fluoro-5-methyltoluene then acts as a nucleophile. The directing effects of the substituents on the toluene (B28343) ring are crucial for the regioselectivity of this reaction. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The acylation is expected to occur at the position that is para to the fluorine atom and ortho to the methyl group, leading directly to the desired this compound isomer.

Mechanochemical approaches to Friedel-Crafts acylation, which are conducted in a ball mill, offer a solvent-free and potentially more environmentally friendly alternative to traditional solution-phase reactions. nih.gov The optimization of such a reaction would involve screening various Lewis acids, adjusting the stoichiometry of the reactants and catalyst, and controlling the milling time and frequency. nih.gov

Coupling Reactions Involving Fluorinated Benzoic Acid Precursors

Modern cross-coupling reactions provide a powerful alternative for the formation of biaryl ketones. A plausible route to this compound could involve a Suzuki-Miyaura coupling reaction. This would typically entail the reaction of a 4-fluoro-3-methylphenyl boronic acid with a 2-halobenzoic acid derivative, such as methyl 2-bromobenzoate, in the presence of a palladium catalyst and a base.

The synthesis of the required 4-fluoro-3-methylphenyl boronic acid can be achieved from the corresponding Grignard reagent of 4-bromo-2-fluoro-1-methylbenzene followed by reaction with a borate (B1201080) ester. While this method requires the pre-functionalization of both aromatic rings, it can offer high yields and functional group tolerance.

Multi-Step Conversions from Simplified Aromatic Building Blocks

Multi-step syntheses allow for a more controlled construction of the target molecule, often starting from more readily available or simpler aromatic precursors.

Preparation from 4-Fluoro-3-methylbenzoic Acid Intermediates

An alternative strategy begins with 4-fluoro-3-methylbenzoic acid, which is a commercially available compound. ossila.comsigmaaldrich.com This starting material can be converted to its more reactive acid chloride derivative, 4-fluoro-3-methylbenzoyl chloride, using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

The resulting acid chloride can then be used in a Friedel-Crafts acylation reaction with benzene (B151609) in the presence of a Lewis acid catalyst to form the benzophenone core. This reaction would yield this compound. A patent for the synthesis of a related compound, 4-fluoro-2-methylbenzoic acid, utilizes a similar Friedel-Crafts approach starting from m-fluorotoluene and trichloroacetyl chloride, followed by hydrolysis. google.com

Derivatization of Related Benzoylbenzoic Acid Scaffolds

It is also conceivable to synthesize the target compound by modifying a pre-existing benzoylbenzoic acid scaffold. For instance, one could start with 2-benzoylbenzoic acid and introduce the required fluoro and methyl substituents. chemicalbook.comnih.gov This approach, however, can be complex due to challenges in controlling the regioselectivity of the substitution reactions on the already substituted aromatic rings.

A potential, though likely low-yielding, route could involve nitration of one of the aromatic rings, followed by reduction to an amine, and then conversion of the amino group to a fluoro group via the Balz-Schiemann reaction. The introduction of the methyl group would present further synthetic challenges. A more direct derivatization might involve the synthesis of a related halogenated benzoylbenzoic acid, which could then undergo a coupling reaction to introduce the methyl group. For example, a bromo-substituted benzoylbenzoic acid could potentially be coupled with a methylboronic acid derivative.

Optimization of Reaction Conditions for Enhanced Yield and Purity

For any of the synthetic strategies employed, the optimization of reaction conditions is paramount to achieving high yields and purity of the final product. Key parameters that are typically varied include:

Catalyst: In Friedel-Crafts acylations, the choice and amount of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or more modern solid acid catalysts) can significantly impact the reaction rate and selectivity. sigmaaldrich.com For coupling reactions, the selection of the palladium catalyst and its ligands is critical.

Solvent: The polarity and nature of the solvent can influence the solubility of reactants and intermediates, as well as the reaction kinetics. In some cases, solvent-free conditions, such as mechanochemical synthesis, can be advantageous. nih.gov

Temperature: The reaction temperature affects the rate of reaction and can also influence the formation of side products. Careful temperature control is often necessary to achieve the desired outcome.

Stoichiometry: The molar ratio of the reactants and catalyst must be carefully controlled to ensure complete conversion and to minimize the formation of byproducts from side reactions such as polyacylation in Friedel-Crafts reactions. sigmaaldrich.com

A systematic approach to optimization, such as a design of experiments (DoE) methodology, can be employed to efficiently identify the optimal set of reaction conditions for the synthesis of this compound.

Stereoselective and Regioselective Synthetic Considerations

Extensive searches of publicly available scientific literature and chemical databases did not yield specific research detailing the stereoselective or regioselective synthesis of this compound. The synthesis of this compound is noted in chemical supplier catalogues, but the methodologies employed are not disclosed in detail.

In the broader context of organic synthesis, the preparation of substituted benzoylbenzoic acids often involves Friedel-Crafts acylation reactions. The regioselectivity of such reactions is governed by the directing effects of the substituents on the aromatic rings. For the synthesis of this compound, a plausible, though not explicitly documented, retrosynthetic analysis would involve the acylation of a substituted benzene ring with a phthalic anhydride derivative or the acylation of a substituted benzoic acid derivative.

The regiochemical outcome of a potential Friedel-Crafts reaction to form this molecule would be influenced by the activating and directing effects of the methyl group and the fluorine atom on the benzene ring. The fluorine atom is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. The interplay of these electronic effects, along with steric hindrance, would determine the final isomeric product distribution.

Regarding stereoselectivity, the structure of this compound does not possess any chiral centers. Therefore, considerations of stereoselective synthesis to control the formation of enantiomers or diastereomers are not applicable to this particular molecule.

Due to the absence of specific research on this compound, no data tables on reaction conditions, yields, or isomer ratios for its stereoselective or regioselective synthesis can be provided.

Chemical Reactivity and Transformation Studies of 2 4 Fluoro 3 Methylbenzoyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the reactivity of 2-(4-fluoro-3-methylbenzoyl)benzoic acid, enabling transformations such as the formation of esters, amides, and acyl halides, as well as undergoing decarboxylation under specific conditions.

Esterification and Amidation Reactions

The carboxylic acid functionality of this compound can be readily converted to its corresponding esters and amides, which are fundamental reactions in organic synthesis.

Esterification: The formation of esters from carboxylic acids, known as Fischer esterification, is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For structurally similar molecules, such as other substituted benzoic acids, this reaction is well-documented. For instance, the esterification of 4-fluoro-3-nitrobenzoic acid has been successfully carried out using ethanol (B145695) and a catalytic amount of sulfuric acid under microwave irradiation, demonstrating an efficient method for this transformation. researchgate.net Another example is the esterification of 4-fluorobenzoic acid with ethanol and sulfuric acid, which is refluxed for several hours to yield the corresponding ethyl ester. organic-chemistry.org While specific yields for the esterification of this compound are not documented, similar conditions are expected to produce the desired ester.

Amidation: The synthesis of amides from this compound can be achieved through direct condensation with an amine. This reaction often requires a coupling agent or activation of the carboxylic acid to proceed efficiently. Titanium-based catalysts, such as titanium(IV) chloride, have been shown to be effective for the direct amidation of various benzoic acids with both alkyl and aryl amines, providing good to excellent yields. researchgate.netgoogle.com Boric acid has also been utilized as a mild and effective catalyst for the amidation of benzoic acids with aromatic amines. sigmaaldrich.com For example, the reaction of benzoic acid with methylamine (B109427) results in the formation of N-methylbenzamide and water. bldpharm.com These methods are applicable to a wide range of substituted benzoic acids and are expected to be effective for the amidation of this compound.

Table 1: Examples of Esterification and Amidation of Related Benzoic Acids

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Fluoro-3-nitrobenzoic acid | Ethanol, H₂SO₄, Microwave | Ethyl 4-fluoro-3-nitrobenzoate | Good | researchgate.net |

| 4-Fluorobenzoic acid | Ethanol, H₂SO₄, Reflux | Ethyl 4-fluorobenzoate | Not specified | organic-chemistry.org |

| Benzoic acid | Propylamine, TiCl₄, Pyridine | N-Propylbenzamide | >90 | researchgate.net |

| Benzoic acid | Aniline (B41778), Boric acid | N-Phenylbenzamide | Good | sigmaaldrich.com |

| Phenylacetic acid | 2-Fluoroaniline, TiCl₄, Pyridine | N-(2-Fluorophenyl)-2-phenylacetamide | 72 | researchgate.net |

Acyl Halide Formation (e.g., Benzoyl Chloride Analogues)

The conversion of the carboxylic acid group to an acyl halide, particularly an acyl chloride, is a critical step for activating the carboxyl group for subsequent nucleophilic acyl substitution reactions. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). orgsyn.org

The reaction of a benzoic acid with thionyl chloride or oxalyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), readily yields the corresponding benzoyl chloride. orgsyn.org For example, 4-phenoxybenzoic acid is converted to 4-phenoxybenzoyl chloride using oxalyl chloride and catalytic DMF in dichloromethane. orgsyn.org Similarly, the reaction of 2-[trans-2-(4-fluorophenyl)vinyl]-3-nitrobenzoic acid with oxalyl chloride and catalytic DMF produces the corresponding acid chloride. orgsyn.org These methods are broadly applicable and would be expected to convert this compound to its acyl chloride derivative, 2-(4-fluoro-3-methylbenzoyl)benzoyl chloride, under similar conditions. The resulting acyl chloride is a highly reactive intermediate for the synthesis of esters, amides, and other derivatives.

Decarboxylation Pathways and Related Reactions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aryl carboxylic acids is generally a challenging transformation that often requires harsh conditions. However, specific structural features or catalytic systems can facilitate this reaction. For ortho-substituted benzoic acids, decarboxylation can be influenced by the nature of the substituent. bldpharm.com While direct decarboxylation of this compound is not specifically reported, studies on related compounds, such as cannabidiolic acid (CBDA) and Δ⁹-tetrahydrocannabinolic acid (THCA), show that thermal decarboxylation follows first-order kinetics. chemicalbook.com The decarboxylation of these compounds is often carried out by heating, and the reaction rates are temperature-dependent. chemicalbook.comuni.lu For instance, the decarboxylation of THCA has been studied in a range of temperatures from 90 to 140°C. uni.lu

Reactions Involving the Ketone Moiety

The ketone functional group in this compound provides a second site for chemical modification, primarily through reduction of the carbonyl group or condensation with nucleophiles.

Carbonyl Group Reduction Reactions

Selective reduction of the ketone carbonyl in the presence of a carboxylic acid can be challenging but is achievable with appropriate reagents. While specific studies on the selective ketone reduction of this compound are not available, general methods for the reduction of ketones are well-established. It is worth noting that the carboxylic acid group of the related 4-fluoro-3-methylbenzoic acid can be reduced to a hydroxyl or aldehyde group, indicating the reactivity of this part of the molecule under reducing conditions. ossila.com Achieving selective reduction of the ketone in this compound would likely require protection of the carboxylic acid moiety first, for example, as an ester, followed by reduction of the ketone and subsequent deprotection.

Condensation Reactions with Nitrogen-Containing Nucleophiles

A significant reaction of the ketone moiety in 2-aroylbenzoic acids is the condensation with nitrogen-containing nucleophiles, particularly hydrazine (B178648) and its derivatives, to form heterocyclic structures. The reaction of this compound with hydrazine hydrate (B1144303) is expected to yield a phthalazinone derivative. This type of cyclocondensation is a well-established method for synthesizing phthalazinones. researchgate.netarkat-usa.orgnih.gov

The general mechanism involves the initial formation of a hydrazone by the reaction of the ketone carbonyl with hydrazine, followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the carboxylic acid group, leading to the formation of the stable six-membered phthalazinone ring after dehydration. researchgate.net Various catalysts, such as ammonium (B1175870) chloride or oxalic acid, can be employed to facilitate this reaction at room temperature or with gentle heating. researchgate.netarkat-usa.org This transformation is a key step in the synthesis of a wide range of biologically active phthalazinone derivatives. nih.govrsc.orgbiosynth.com

Table 2: Synthesis of Phthalazinone Derivatives from Related 2-Aroylbenzoic Acids

| Starting Material | Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Carboxybenzaldehyde | Phenylhydrazine hydrochloride | NH₄Cl, Methanol, RT | 2-Arylphthalazinone | arkat-usa.org |

| Phthalaldehydic acid | Substituted phenyl hydrazine | Oxalic acid, Water | 2-(Substituted phenyl)phthalazin-1(2H)-one | researchgate.net |

| 4-Bromophthalazinone | Various amines | Pd-catalyzed amination | 4-Aminophthalazinones | nih.gov |

Derivatives and Analogues of 2 4 Fluoro 3 Methylbenzoyl Benzoic Acid

Derivatives Modified at the Carboxylic Acid Group

The carboxylic acid functional group is a prime site for chemical derivatization, enabling the synthesis of amides, hydrazides, and thioureas. These transformations not only alter the physicochemical properties of the parent molecule but also introduce new functionalities that can engage in different biological interactions.

The conversion of the carboxylic acid group of 2-(4-fluoro-3-methylbenzoyl)benzoic acid to an amide is a common synthetic strategy. The general synthesis of N-substituted-2-(4-fluoro-3-methylbenzoyl)benzamides involves the reaction of the parent benzoic acid with a desired aniline (B41778) or amine. This reaction is typically facilitated by a coupling agent or by first converting the benzoic acid to a more reactive acyl chloride.

For instance, the synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids has been achieved by reacting phthalic anhydride (B1165640) with various anilines, such as o-aminophenol, o-anisidine, and o-chloroaniline, in a suitable solvent like THF. researchgate.net A similar approach can be used for this compound, where it would be reacted with a substituted aniline in the presence of a coupling agent like T3P to yield the corresponding benzamide (B126). nih.gov The synthesis of biaryl amide derivatives has also been accomplished through amide coupling reactions between benzoic acid derivatives and various substituted anilines in the presence of EDCI and DMAP. nih.gov

The resulting benzamide derivatives can exhibit a range of biological activities. For example, certain 2-sulfonamidebenzamides have been investigated as allosteric modulators of MrgX1. nih.gov

| Parent Acid | Amine Reactant | Resulting Amide Derivative | Reference |

| Phthalic anhydride | o-Aminophenol | 2-[(2-Hydroxyphenyl)carbamoyl]benzoic acid | researchgate.net |

| Phthalic anhydride | o-Anisidine | 2-[(2-Methoxyphenyl)carbamoyl]benzoic acid | researchgate.net |

| Phthalic anhydride | o-Chloroaniline | 2-[(2-Chlorophenyl)carbamoyl]benzoic acid | researchgate.net |

| 4-Hydroxy-3-nitrobenzoic acid | 4-Methoxyaniline | N-(4-methoxyphenyl)-4-hydroxy-3-nitrobenzamide | nih.gov |

Hydrazide derivatives of this compound can be synthesized by reacting the benzoic acid or its ester with hydrazine (B178648) hydrate (B1144303). This reaction introduces a reactive hydrazide moiety (-CONHNH2) which can be further modified.

A general method for preparing benzoic acid hydrazides involves refluxing the corresponding carboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with a hydrazine derivative like isoniazid. nih.gov For example, 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide was synthesized in a two-step process starting from methyl salicylate. The first step was a microwave-assisted hydrazinolysis to form salicylhydrazide, which was then acylated with 4-fluorobenzoyl chloride at a low temperature to yield the final product. mdpi.comresearchgate.net This method could be adapted for the synthesis of 2-(4-fluoro-3-methylbenzoyl)benzohydrazide.

Hydrazides and their subsequent derivatives, such as hydrazones, are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govmdpi.com For instance, a series of hydrazone derivatives of 2-(benzamido) benzohydrazide (B10538) were synthesized and evaluated for their potential as anti-Alzheimer's agents. researchgate.net

| Starting Material | Reagents | Product | Yield | Reference |

| Methyl salicylate | 1. Hydrazine hydrate, Microwave; 2. 4-Fluorobenzoyl chloride, THF | 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide | 30.55% (overall) | mdpi.comresearchgate.net |

| 4-Aminobenzoic acid | 1. Benzoyl chlorides; 2. Ethanol (B145695), H2SO4; 3. Hydrazine hydrate | 4-Benzamidobenzoic acid hydrazide derivatives | Good | nih.gov |

Thiourea derivatives of this compound are typically synthesized by converting the carboxylic acid to an acyl isothiocyanate, which then reacts with a primary amine. These compounds have been extensively studied for their diverse biological activities. nih.govufba.br

The general synthesis involves reacting the corresponding benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) in a solvent like acetone (B3395972) to generate the benzoyl isothiocyanate in situ. This intermediate is then reacted with various substituted anilines to produce the desired N-benzoylthiourea derivatives. nih.gov

Numerous studies have demonstrated the antimicrobial and antifungal properties of benzoylthiourea (B1224501) derivatives. For example, thioureides of 2-(4-chlorophenoxymethyl)benzoic acid have shown selective and effective antimicrobial properties, particularly against multidrug-resistant infections. nih.gov The antimicrobial activity is often influenced by the nature and position of substituents on the phenyl ring. nih.govnih.gov Compounds bearing a fluorine atom on the phenyl ring have exhibited good antibacterial effects, while those with three fluorine atoms showed intensive antifungal activity. nih.gov

| Compound | Microorganism | Minimal Inhibitory Concentration (MIC) (µg/mL) | Reference |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | E. coli, S. enteritidis, P. aeruginosa, S. aureus, Candida spp. | Broad spectrum activity | nih.gov |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | E. coli, S. enteritidis, P. aeruginosa, S. aureus, Candida spp. | Broad spectrum activity | nih.gov |

| Thiourea derivatives of 2-thiophenecarboxylic acid | Candida auris | Notable inhibitory effect | mdpi.com |

| N-phenyl and N-benzoylthiourea derivatives | Fungi and Gram-positive bacteria | Selective activity | ufba.br |

Derivatives Modified at the Fluoro-Methyl Substituted Phenyl Ring

Modifications to the fluoro-methyl substituted phenyl ring of this compound offer another avenue for creating new analogues. These changes can involve altering the halogen substitution pattern or modifying the alkyl substituent, leading to compounds with potentially different steric and electronic properties.

Replacing the fluorine atom with other halogens or introducing multiple halogen substituents can significantly impact the properties of the molecule. For instance, the synthesis of 2-(4-chlorobenzoyl)benzoic acid is well-documented. chemicalbook.com The preparation of 3-bromo-4-fluoro-benzoic acid has also been described, providing a precursor for analogues with a different halogen at position 3. researchgate.net

Structure-activity relationship (SAR) studies on benzoic acid derivatives have shown that the type and position of halogen substituents can influence biological activity. For example, in a series of synthetic benzoic acid derivatives tested for anti-sickling properties, p-fluorobenzoic acid, p-chlorobenzoic acid, m-chlorobenzoic acid, p-bromobenzoic acid, and p-iodobenzoic acid were all found to be active. iomcworld.com The synthesis of 2-(3,5-dichloro-4-methylbenzoyl)benzoic acid provides an example of a di-halogenated analogue. patsnap.com

Altering the methyl group at the 3-position to other alkyl groups can also modulate the molecule's properties. The synthesis of 2-(4-ethylbenzoyl)benzoic acid, for example, has been reported. nih.govicm.edu.pl This analogue, with an ethyl group instead of a methyl group, demonstrates how simple changes in the alkyl substituent can be achieved.

SAR studies have indicated that the nature of the alkyl group can be important for biological activity. The shift of a methyl group from an ortho to a para position in some benzoic acid derivatives has been shown to increase certain bioactivity predictions. google.com

| Compound Name | Modification from Parent Compound | CAS Number | Reference |

| 2-(4-Chlorobenzoyl)benzoic acid | Fluorine at position 4 replaced with Chlorine | 85-56-3 | chemicalbook.com |

| 2-(3,5-Dichloro-4-methylbenzoyl)benzoic acid | Introduction of a second Chlorine at position 5 | Not available | patsnap.com |

| 2-(4-Ethylbenzoyl)benzoic acid | Methyl group at position 3 replaced with an Ethyl group | 1151-14-0 | nih.govicm.edu.pl |

| 2-(3-Amino-4-chlorobenzoyl)benzoic acid | Fluorine replaced with Chlorine and Methyl replaced with Amino group | Not available |

Heterocyclic Ring Incorporating Derivatives (e.g., Oxadiazoles)

The core structure of this compound, featuring a carboxylic acid group, serves as a versatile starting point for the synthesis of various heterocyclic derivatives. The transformation of the carboxylic acid into a heterocyclic ring system, such as an oxadiazole, can significantly alter the molecule's physicochemical properties and biological activity. Oxadiazoles (B1248032), five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, are known for their wide range of pharmacological activities. nih.gov

There are two common isomers of oxadiazole, 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole, and various synthetic routes exist for their preparation from carboxylic acids.

1,3,4-Oxadiazole Derivatives: A prevalent method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the conversion of the carboxylic acid to its corresponding acid hydrazide. nih.govnih.gov This can be achieved by first esterifying the carboxylic acid (e.g., via Fischer esterification with ethanol) and then reacting the resulting ester with hydrazine hydrate. nih.gov The obtained acid hydrazide is a key intermediate.

This intermediate can then be cyclized with another carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govnih.govfarmaciajournal.com For instance, reacting the acid hydrazide derived from this compound with another aromatic carboxylic acid in the presence of POCl₃ would yield a 2,5-disubstituted-1,3,4-oxadiazole. The general scheme involves the condensation and subsequent intramolecular cyclodehydration to form the stable oxadiazole ring. farmaciajournal.com

Alternatively, the acid hydrazide can be reacted with aldehydes to form hydrazones, which are then cyclized to 1,3,4-oxadiazoles using an oxidizing agent in an acidic medium, such as bromine in acetic acid. nih.gov

1,2,4-Oxadiazole Derivatives: The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically starts with the reaction of a carboxylic acid with an amidoxime (B1450833). rsc.org The synthesis can be performed as a one-pot reaction where the carboxylic acid is activated and then reacted with the amidoxime, followed by heating to induce cyclization. nih.gov For example, this compound could be reacted with a suitable aryl or alkyl amidoxime in the presence of coupling agents like EDC·HCl and HOBt in a solvent such as DMF, followed by heating to yield the 3-substituted-5-(aroylphenyl)-1,2,4-oxadiazole derivative. nih.gov Green chemistry approaches utilizing microwave irradiation have been shown to accelerate these reactions significantly. researchgate.net

While direct synthesis from this compound is not extensively documented in readily available literature, the established synthetic methodologies for converting aroylbenzoic acids and other carboxylic acids into oxadiazoles provide a clear blueprint for creating such derivatives. These heterocyclic analogues are of significant interest in medicinal chemistry due to the established biological importance of the oxadiazole scaffold. nih.govnih.govrsc.org

Structure-Property Relationship Studies of Synthesized Analogues

The relationship between the chemical structure of a molecule and its physical, chemical, and biological properties is a fundamental concept in chemical and pharmaceutical sciences. For analogues of this compound, modifications to different parts of the molecule can lead to significant changes in its activity. Studies on related 2-benzoylbenzoic acid derivatives have provided valuable insights into these structure-property relationships.

A notable study investigated the structure-sweetness relationship of twenty-four analogues of 2-(4-methoxybenzoyl)benzoic acid. acs.orgacs.org The research found that the presence of both the ketone and carboxylic acid groups was essential for the sweet taste. The relative position and nature of substituents on the benzoyl ring were critical in modulating the intensity of the sweetness.

The table below summarizes the findings for a selection of the tested analogues, illustrating the impact of structural modifications on the perceived sweetness relative to sucrose.

| Compound Name | Modification from 2-(4-methoxybenzoyl)benzoic acid | Relative Sweetness (x Sucrose) |

|---|---|---|

| 2-(4-Methoxybenzoyl)benzoic acid | Reference Compound | 150 |

| 2-(4-Ethoxybenzoyl)benzoic acid | -OCH₃ to -OCH₂CH₃ at C4' | 100 |

| 2-(4-n-Propoxybenzoyl)benzoic acid | -OCH₃ to -O(CH₂)₂CH₃ at C4' | 10 |

| 2-Benzoylbenzoic acid | Removal of -OCH₃ from C4' | 30 |

| 2-(4-Methylbenzoyl)benzoic acid | -OCH₃ to -CH₃ at C4' | 30 |

| 2-(4-Hydroxybenzoyl)benzoic acid | -OCH₃ to -OH at C4' | 10 |

| 2-(3-Hydroxy-4-methoxybenzoyl)benzoic acid | Addition of -OH at C3' | 300 |

| 2-(3-Methoxy-4-hydroxybenzoyl)benzoic acid | -OCH₃ at C3', -OH at C4' | 80 |

| 2-(3,4-Dimethoxybenzoyl)benzoic acid | Addition of -OCH₃ at C3' | 30 |

| 2-(4-Chlorobenzoyl)benzoic acid | -OCH₃ to -Cl at C4' | Not Sweet |

| 2-(4-Nitrobenzoyl)benzoic acid | -OCH₃ to -NO₂ at C4' | Not Sweet |

Data sourced from Ciattini, P. G., et al. (1995). acs.orgacs.org

This data reveals several key structure-property trends:

Alkoxy Chain Length: The sweetness intensity decreases as the length of the alkoxy group at the 4'-position increases from methoxy (B1213986) to propoxy. acs.org

Substituent Position: The introduction of a hydroxyl group at the 3'-position of the 4-methoxybenzoyl moiety dramatically increased sweetness (from 150x to 300x sucrose), indicating a specific beneficial interaction at this position. acs.orgacs.org

Electronic Effects: Replacement of the electron-donating methoxy group with electron-withdrawing groups like chloro or nitro completely abolished the sweet taste, suggesting that the electronic properties of the substituent are crucial. acs.org

Beyond taste, structure-activity relationship (SAR) studies on other benzoic acid derivatives highlight the importance of the substitution pattern for biological activities. For instance, in a series of benzoic acid derivatives studied for anti-sickling properties, hydrophilic substituents on the phenyl ring were found to be necessary for potent activity, facilitating interaction with polar amino acid residues. iomcworld.com Similarly, for a series of 2-phenoxybenzamides with antiplasmodial activity, the nature and position of substituents on the phenoxy ring significantly influenced their efficacy and permeability. mdpi.com The replacement of a 4-fluorophenoxy group with a phenyl or 4-acetamidophenyl group led to improved passive permeability. mdpi.com

These studies collectively demonstrate that the properties of this compound analogues can be finely tuned by strategic structural modifications. The specific placement of the fluoro and methyl groups on the parent compound likely imparts a unique set of properties that can be further modulated by synthesizing derivatives with altered substitution patterns or by incorporating heterocyclic moieties.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 4 Fluoro 3 Methylbenzoyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(4-fluoro-3-methylbenzoyl)benzoic acid. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, a complete assignment of the proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the two aromatic rings. The protons on the benzoic acid ring will show a complex splitting pattern due to their coupling with each other. The protons on the 4-fluoro-3-methylbenzoyl ring will also display characteristic splitting patterns influenced by the fluorine and methyl groups.

A theoretical prediction of the ¹H NMR spectral data for this compound is presented below, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H (Carboxylic Acid) | 10.0 - 13.0 | singlet (broad) | - |

| Aromatic Protons | 7.0 - 8.2 | multiplet | - |

Disclaimer: The data presented in this table is a theoretical prediction based on the analysis of analogous compounds and may not represent the exact experimental values.

Detailed analysis of related compounds such as 2-fluoro-3-methylbenzoic acid reveals characteristic chemical shifts and coupling constants that inform the predictions for the target molecule. For instance, in 2-fluoro-3-methylbenzoic acid, the aromatic protons appear in the range of 7.11 to 7.71 ppm, and the methyl protons show a doublet at 2.28 ppm with a coupling to the adjacent fluorine atom. arkat-usa.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms. The carbonyl carbons of the ketone and carboxylic acid functional groups are expected to appear at the downfield end of the spectrum (typically 165-200 ppm). The aromatic carbons will resonate in the range of 115-140 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | 195 - 200 |

| C=O (Carboxylic Acid) | 165 - 175 |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-H and C-C | 115 - 145 |

Disclaimer: The data presented in this table is a theoretical prediction based on the analysis of analogous compounds and may not represent the exact experimental values.

For comparison, the ¹³C NMR spectrum of the related compound 2-(4-methylbenzoyl)benzoic acid shows signals for the carbonyl carbons and the aromatic carbons within the predicted ranges. chemicalbook.com The introduction of a fluorine atom is expected to significantly shift the signal of the carbon it is attached to and introduce C-F coupling.

¹⁹F NMR spectroscopy is a powerful technique for the characterization of fluorinated organic compounds. Since ¹⁹F has a nuclear spin of ½ and a high natural abundance, this technique is highly sensitive. In the ¹⁹F NMR spectrum of this compound, a single signal is expected for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the fluorine signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Based on data for similar compounds like 2-fluoro-3-methylbenzoic acid, the ¹⁹F chemical shift is anticipated to be in the range of -110 to -115 ppm relative to CFCl₃. arkat-usa.org The precise chemical shift and coupling pattern would be diagnostic for the substitution pattern on the benzoyl ring.

To unambiguously assign all the proton and carbon signals in the complex NMR spectra of this compound, advanced two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks in the COSY spectrum would connect protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would be instrumental in assigning the protons on both aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or the more modern HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of the protonated carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying and assigning quaternary (non-protonated) carbons, such as the carbonyl carbons and the substituted aromatic carbons. For instance, correlations from the methyl protons would help to assign the adjacent aromatic carbons and the carbonyl carbon of the ketone.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups of the ketone and the carboxylic acid, the hydroxyl group of the carboxylic acid, the carbon-fluorine bond, and the aromatic rings.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=O (Ketone) | 1680 - 1700 | Strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

Disclaimer: The data presented in this table is a theoretical prediction based on the analysis of analogous compounds and may not represent the exact experimental values.

The IR spectrum of the related compound 2-(4-methylbenzoyl)benzoic acid shows characteristic carbonyl stretching frequencies that support these predictions. chemicalbook.com The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The presence of a strong absorption band for the C-F bond would be a key indicator of the fluorine substitution.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound (C₁₅H₁₁FO₃), the molecular weight is 258.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 258.

The fragmentation pattern in the mass spectrum would provide further structural information. Key fragmentation pathways would likely involve the cleavage of the bond between the two aromatic rings and the loss of small molecules such as H₂O, CO, and CO₂ from the carboxylic acid and ketone functionalities.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion |

|---|---|

| 258 | [M]⁺ (Molecular Ion) |

| 241 | [M - OH]⁺ |

| 213 | [M - COOH]⁺ |

| 139 | [F-C₆H₃-CH₃-CO]⁺ |

Disclaimer: The data presented in this table is a theoretical prediction based on the analysis of analogous compounds and may not represent the exact experimental values.

The mass spectrum of 2-(4-methylbenzoyl)benzoic acid shows a molecular ion peak and fragmentation patterns consistent with its structure, which can be used as a model for predicting the fragmentation of its fluorinated analog. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound in the ultraviolet-visible (UV-Vis) region are dictated by the electronic transitions within its aromatic rings and carbonyl groups. The spectrum is expected to be a composite of the transitions associated with the benzoyl and benzoic acid moieties, influenced by the fluoro and methyl substituents.

In general, benzoic acid exhibits three characteristic absorption bands around 194 nm, 230 nm, and 274 nm. sielc.com For 2-benzoylbenzoic acid, a notable UV absorption peak has been experimentally observed at 263 nm. The introduction of substituents on the benzene (B151609) rings, such as a fluorine atom and a methyl group, is expected to cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), are dependent on the nature and position of the substituents and their interaction with the chromophoric system.

| Compound | Reported Absorption Maxima (λmax) | Solvent/Conditions |

|---|---|---|

| Benzoic Acid | 194 nm, 230 nm, 274 nm | Acidic mobile phase (pH ≤ 3) sielc.com |

| 2-Benzoylbenzoic Acid | 263 nm | Methanol |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

The determination of the single-crystal X-ray structure of this compound would provide definitive insights into its three-dimensional molecular conformation and the packing of molecules in the crystal lattice. Although specific crystallographic data for the title compound is not available, an analysis of a structurally similar compound, 3-Fluoro-4-methylbenzoic acid, provides a basis for predicting its solid-state characteristics. researchgate.net

Molecules of this compound are expected to exhibit non-planar conformations, with a significant dihedral angle between the two benzene rings due to steric hindrance from the ortho-benzoyl group. The carboxylic acid group is also likely to be twisted relative to the plane of its attached benzene ring.

In the crystalline state, it is anticipated that the molecules will form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups, a common structural motif for carboxylic acids. researchgate.net These dimers would then be further organized into a three-dimensional lattice through various intermolecular interactions, such as C-H···O and potentially C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. The precise crystal system, space group, and unit cell dimensions would be unique to this compound and influenced by the specific packing arrangement adopted to maximize stabilizing interactions.

| Parameter | Value |

|---|---|

| Chemical Formula | C8H7FO2 |

| Molecular Weight | 154.14 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | |

| a (Å) | 3.8132 (5) |

| b (Å) | 6.0226 (8) |

| c (Å) | 30.378 (4) |

| β (°) | 92.50 (2) |

| Volume (Å3) | 696.98 (16) |

| Z | 4 |

| Structural Features | |

| Molecular Geometry | Nearly planar molecular structure |

| Dihedral Angle (Benzene ring to Carboxyl group) | 6.2 (1)° |

| Key Intermolecular Interactions | O—H⋯O hydrogen bonding forming dimers |

Computational and Theoretical Investigations of 2 4 Fluoro 3 Methylbenzoyl Benzoic Acid

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure and properties of molecules. researchgate.netresearchgate.net By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, energies, and a variety of chemical descriptors. For 2-(4-Fluoro-3-methylbenzoyl)benzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would provide a fundamental understanding of its intrinsic characteristics. researchgate.netresearchgate.net

Molecular orbital (MO) theory is central to understanding a molecule's electronic behavior. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, while the LUMO would likely be centered on the electron-withdrawing carbonyl and carboxylic acid groups. A Molecular Electrostatic Potential (MEP) map would visually represent the electronic distribution, highlighting electron-rich (nucleophilic) regions, such as around the oxygen atoms, and electron-poor (electrophilic) regions. researchgate.net

Illustrative Frontier Orbital Data

| Parameter | Illustrative Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.85 | Correlates with ionization potential; region of electron donation. |

| LUMO Energy | -2.15 | Correlates with electron affinity; region of electron acceptance. |

| HOMO-LUMO Gap (ΔE) | 4.70 | Indicates chemical stability and reactivity. |

DFT calculations can quantify a molecule's reactivity through global reactivity descriptors. researchgate.net These parameters, derived from HOMO and LUMO energies, predict how the molecule will behave in chemical reactions.

Ionization Potential (I) : The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated as -ELUMO).

Global Hardness (η) : Measures resistance to change in electron distribution (η = (I-A)/2). A harder molecule is less reactive. researchgate.net

Electrophilicity Index (ω) : Describes the ability of a molecule to accept electrons.

These descriptors for this compound would be influenced by its substituent groups—the electron-withdrawing fluorine atom and carbonyl group, and the electron-donating methyl group. Studies on substituted benzoic acids show that such groups significantly modulate reactivity. researchgate.net

Predicted Global Reactivity Descriptors

| Descriptor | Illustrative Predicted Value (eV) | Chemical Implication |

|---|---|---|

| Ionization Potential (I) | 6.85 | Energy needed to form a cation. |

| Electron Affinity (A) | 2.15 | Propensity to form an anion. |

| Global Hardness (η) | 2.35 | Indicates high kinetic stability. |

| Electrophilicity Index (ω) | 3.30 | Indicates a moderate electrophilic character. |

Quantum chemical calculations are widely used to predict spectroscopic data, such as NMR chemical shifts and FT-IR vibrational frequencies. actascientific.comufv.br Comparing these theoretical spectra with experimental results is a standard method for validating the computed molecular structure. rsc.orgrsc.org For this compound, DFT would predict characteristic vibrational frequencies for its functional groups. Discrepancies between calculated and experimental values are often corrected using scaling factors to account for systematic errors in the theoretical method. researchgate.net

Illustrative Spectroscopic Data Comparison

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ketone) | -C(O)- | ~1670 |

| C=O Stretch (Carboxylic Acid) | -COOH | ~1715 |

| O-H Stretch (Carboxylic Acid) | -COOH | ~3450 |

| C-F Stretch | Ar-F | ~1250 |

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses significant conformational flexibility due to the rotatable bonds connecting the two aromatic rings to the central ketone bridge. Molecular dynamics (MD) simulations are employed to explore the conformational landscape of such flexible molecules over time. ajchem-a.com

An MD simulation would reveal the preferred dihedral angles (twist angles) between the phenyl rings. Studies on other substituted benzophenones show that steric and electronic effects from substituents dictate these angles. nih.govcdnsciencepub.com For the title compound, steric hindrance between the ortho-carboxyl group on one ring and the hydrogen atom on the other, as well as interactions involving the fluoro and methyl groups, would define the lowest-energy conformations. The simulation would track the torsional angles and identify the most populated and energetically favorable conformational states in a given environment (e.g., in a solvent). cdnsciencepub.com

Molecular Docking Studies (focused on binding interactions, without biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a specific target, typically a protein receptor. nih.govnih.gov For this compound, docking studies would elucidate its potential binding modes within a hypothetical protein active site, focusing on the non-covalent interactions that stabilize the complex.

The analysis would detail the specific types of interactions formed by the molecule's functional groups:

Hydrogen Bonding : The carboxylic acid group is a strong hydrogen bond donor (from the -OH) and acceptor (from the C=O), likely forming key interactions with polar amino acid residues like Arginine, Serine, or Tyrosine. nih.gov

Hydrophobic Interactions : The two phenyl rings and the methyl group would engage in hydrophobic interactions with nonpolar residues such as Leucine, Valine, and Phenylalanine. nih.gov

Halogen Bonding : The fluorine atom could act as a weak hydrogen bond acceptor or participate in halogen bonding, a specific non-covalent interaction with electron-donating atoms like oxygen or nitrogen.

Pi-Stacking : The aromatic rings could form pi-pi stacking or pi-cation interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Potential Binding Interactions for this compound

| Functional Group | Potential Interaction Type | Interacting Protein Residues (Examples) |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond, Salt Bridge | Arg, Lys, Ser, Thr, His |

| Phenyl Rings | Hydrophobic, Pi-Stacking | Leu, Val, Ile, Phe, Tyr |

| Methyl Group (-CH₃) | Hydrophobic/Van der Waals | Ala, Val, Leu, Ile |

| Fluorine Atom (-F) | Halogen Bond, Dipole-Dipole | Backbone Carbonyls, Ser, Thr |

| Ketone Group (C=O) | Hydrogen Bond Acceptor | Asn, Gln, Ser |

Prediction of Physicochemical Descriptors and Their Correlation with Chemical Behavior

Computational methods can rapidly predict key physicochemical properties that are crucial for understanding a compound's behavior, such as its solubility and potential for membrane permeation. These descriptors are often calculated based on the molecule's 2D or 3D structure. For this compound, these properties provide a profile of its general chemical character. PubChem, for instance, provides computationally generated properties for similar molecules. nih.gov

Predicted Physicochemical Properties

| Descriptor | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 258.25 g/mol | Fundamental molecular property. |

| XLogP3 | ~3.5 | Indicates moderate lipophilicity, suggesting good solubility in nonpolar solvents but potentially lower aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 54.4 Ų | Relates to hydrogen bonding potential and influences transport properties. |

| Hydrogen Bond Donors | 1 | From the carboxylic acid -OH group. |

| Hydrogen Bond Acceptors | 3 | From the two carbonyl oxygens and the fluorine atom. |

| Rotatable Bond Count | 3 | Indicates conformational flexibility. |

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-step Synthesis Schemes

Synthesis of Complex Organic Molecules

No specific examples of 2-(4-fluoro-3-methylbenzoyl)benzoic acid being used as a key intermediate in the synthesis of complex organic molecules were found in the reviewed literature.

Building Block for Polycyclic and Heterocyclic Systems

There is no available information detailing the use of this compound as a building block for the synthesis of polycyclic or heterocyclic systems.

Precursor for Advanced Materials Development (e.g., polymers, coatings)

No published studies were identified that describe the use of this compound as a precursor for the development of polymers, coatings, or other advanced materials.

Reagent in Diverse Chemical Transformations

The role of this compound as a reagent in specific chemical transformations is not documented in the available scientific literature.

Utility in Ligand Design for Coordination Chemistry

There is no information available on the application of this compound in the design or synthesis of ligands for coordination chemistry.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional synthesis of benzoylbenzoic acids often relies on Friedel-Crafts acylation, which typically employs stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃). google.com This method generates significant chemical waste, presenting environmental and cost challenges. Future research is increasingly focused on developing greener, more sustainable synthetic pathways.

Key areas of development include:

Catalyst Recovery and Reuse: Moving from homogeneous to heterogeneous catalysts that can be easily recovered and reused is a primary goal. A patented process for 2-benzoylbenzoic acid hints at this by recovering the catalyst for reuse after the reaction. google.com

Atom Economy: The principle of maximizing the incorporation of all materials used in the process into the final product is central. Research into cascade reactions, where multiple bond-forming events occur in a single pot, offers a promising strategy. A novel method for synthesizing 2-(2-aminobenzoyl)benzoic acids via a base-promoted aerobic cascade reaction highlights an atom-economical approach where six new bonds are formed sequentially in one procedure. rsc.org Applying similar cascade principles to the synthesis of 2-(4-Fluoro-3-methylbenzoyl)benzoic acid from simpler precursors could significantly improve efficiency.

Alternative Reagents: Exploration of less hazardous starting materials and reagents is crucial. For instance, using carboxylic acids or their silyl (B83357) esters directly in Friedel-Crafts reactions, promoted by catalytic amounts of active silicon(IV) species, presents a milder alternative to traditional methods using acyl chlorides. oup.com

Exploration of Novel Catalytic Reactions

The core synthesis of this compound via Friedel-Crafts acylation is a prime target for catalytic innovation. Beyond simply making the existing process greener, research is exploring entirely new catalytic systems to effect this and related transformations.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity under mild conditions. Acyltransferases that can catalyze Friedel-Crafts acylations have been identified in bacteria such as Pseudomonas protegens. acs.orgnih.gov These enzymes have been shown to have a wide substrate scope, making them valuable for potential applications in biocatalysis. acs.org Future work could involve engineering an acyltransferase to accept 4-fluoro-3-methyl-benzoyl donors or related substrates to produce the target molecule enantioselectively.

Heterogeneous Single-Atom Catalysis: An emerging frontier is the use of single-atom catalysts, which combine the high efficiency of homogeneous catalysts with the stability and recyclability of heterogeneous ones. A recent study demonstrated a nickel single-atom catalyst on carbon nitride (Ni₁/CN) for C(sp²)-C(sp³) coupling, highlighting its potential for constructing complex molecules. acs.org Adapting such systems for C(sp²)-C(sp²) coupling in acylation reactions could represent a leap forward in efficiency and sustainability. acs.org

Tandem Reactions: Combining acylation with a subsequent reaction in a one-pot process can streamline synthesis. For example, a Friedel-Crafts acylation followed by an in situ reduction of the resulting ketone can efficiently produce alkylated aromatic products. rsc.org This could be a strategy to convert this compound into further functionalized derivatives without isolating intermediates.

Table 1: Comparison of Catalytic Systems for Benzoylbenzoic Acid Synthesis

| Catalytic System | Description | Potential Advantages for Synthesis | Reference |

|---|---|---|---|

| Traditional Lewis Acids (e.g., AlCl₃) | Stoichiometric amounts of a strong Lewis acid are used to activate the acylating agent. | Well-established, high reactivity for many substrates. | google.com |

| Biocatalysts (e.g., Acyltransferase) | Enzymes that catalyze the transfer of an acyl group to an aromatic ring. | High selectivity (regio- and stereo-), mild reaction conditions (room temp, neutral pH), environmentally benign. | acs.orgnih.gov |

| Heterogeneous Catalysts (e.g., Ni₁/CN) | Catalytically active metal atoms dispersed on a solid support. | Easy separation and recyclability, potential for unique reactivity, bridges homogeneous and heterogeneous catalysis. | acs.org |

| Active Cationic Species (e.g., Silicon(IV)) | Catalytic generation of highly reactive species from stable precursors. | Allows use of free carboxylic acids as reagents, proceeds under mild conditions. | oup.com |

Integration of Machine Learning in Synthetic Pathway Design and Optimization

For a target like this compound, ML integration could offer several advantages:

Retrosynthetic Analysis: AI-driven platforms can propose multiple synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. lonza.comacs.org These tools can evaluate routes based on factors like step count, cost of goods, and predicted yield. lonza.com

Reaction Prediction: ML models can predict the likelihood of success for a proposed reaction on a specific substrate, even before it is attempted in the lab. chemrxiv.org This can save significant time and resources by avoiding failed experiments.

Sustainability by Design: Advanced models can incorporate sustainability metrics, such as the process mass intensity (PMI), into the route design process. chemrxiv.org This allows for the selection of pathways that are not just chemically efficient but also environmentally optimal from the outset.

Advanced Spectroscopic and Structural Analysis under Non-Standard Conditions

A deeper understanding of the molecular structure, electronic properties, and reactivity of this compound can be achieved through advanced analytical techniques. While standard methods like NMR and IR are routine, future research will likely employ more sophisticated approaches.

Solvatochromic Studies: The influence of different solvents on the compound's UV-visible absorption spectra can reveal key insights into specific solvent-solute interactions. researchgate.netnih.gov Such studies, combining experimental spectroscopy with computational modeling, can elucidate how the environment affects the molecule's electronic structure and photophysical properties. researchgate.netnih.gov

In-Situ Spectroscopy: Techniques that monitor a reaction as it happens can provide invaluable mechanistic information. For the synthesis of this compound, in-situ IR or Raman spectroscopy could be used to track the formation and consumption of intermediates during a catalytic Friedel-Crafts reaction, helping to optimize conditions and understand the catalyst's mode of action.

Analysis under Non-Standard Conditions: Studying the compound's crystalline structure and behavior under high pressure or at cryogenic temperatures can reveal information about its stability, phase transitions, and intermolecular interactions. This is particularly relevant if the molecule is considered for applications in materials science where performance under varied conditions is critical.

Computational Design of New Chemical Transformations and Functionalizations

Computational chemistry provides powerful predictive tools for exploring the reactivity of molecules and designing new transformations without the need for extensive experimentation. nih.gov Using methods like Density Functional Theory (DFT), researchers can model the electronic structure of this compound to predict its behavior.

Future computational work could focus on:

Reactivity Mapping: Calculating properties like average local ionization energy (ALIE) or mapping the molecular electrostatic potential can predict the most reactive sites on the molecule for further functionalization. nih.govnih.govacs.orgchemrevlett.com This could guide the selective addition of new chemical groups to the aromatic rings or the carboxylic acid moiety.

Mechanism Elucidation: DFT calculations can be used to map the entire energy profile of a proposed reaction, identifying transition states and intermediates. acs.org This is crucial for understanding why a certain catalyst works or for designing a new catalyst for a desired transformation.

Designing Novel Reactions: Computational tools can be used to design entirely new cycloaddition or functionalization reactions that might not be intuitive. acs.org By modeling the interaction of the target molecule with various reagents, it's possible to discover and propose novel derivatives with tailored properties.

Table 2: Computational Methods and Their Applications in Chemical Design

| Computational Method | Application | Predicted Outcome | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Structure optimization and energy calculations. | Stable molecular geometry, reaction thermodynamics. | nih.govnih.gov |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic excitation energies. | Predicted UV-Vis absorption spectra. | researchgate.netchemrevlett.com |

| Average Local Ionization Energy (ALIE) | Mapping of reactivity sites on a molecule. | Prediction of the most likely carbon atoms for electrophilic attack. | nih.govnih.gov |

| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction pathway from transition state to products/reactants. | Confirmation of reaction mechanisms and connectivity of intermediates. | acs.org |

Expansion of Applications in Niche Areas of Organic Materials Science

While this compound may serve as a key intermediate in the synthesis of other molecules, its inherent structure also suggests potential for direct application in materials science. Benzophenone-containing molecules are known for their use as photoinitiators in UV curing processes and as building blocks for advanced materials. google.com

Future research could explore:

Functional Polymers: The carboxylic acid group provides a handle for polymerization. The compound could be incorporated into polyester (B1180765) or polyamide chains, with the fluorinated benzophenone (B1666685) moiety imparting specific properties like thermal stability, altered solubility, or photoreactivity.

Photoactive Materials: The benzophenone core is a well-known photosensitizer. The specific substituents (fluoro and methyl groups) could modulate its photophysical properties, potentially leading to new photoinitiators for specialized 3D printing resins or coatings. google.com

Functionalized Nanoparticles: The molecule could be used as a ligand to functionalize the surface of nanoparticles. For example, ligands containing both urea (B33335) and benzoic acid have been used to create magnetic nanoparticles that act as dual-function catalysts. nih.gov The unique electronic properties of the fluoro-methyl substituted benzophenone could be harnessed in a similar fashion to create novel catalytic or sensing materials. nih.gov

Bioactive Scaffolds: Benzophenone derivatives have been investigated for a wide range of biological activities, including antioxidant and antitumor properties. nih.govrsc.orgtandfonline.com The specific substitution pattern of this compound could be a starting point for designing new analogues with potential therapeutic applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Fluoro-3-methylbenzoyl)benzoic acid, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling reactions. For example, fluorinated benzoic acids are often synthesized by halogenation of precursor molecules under controlled conditions (e.g., BBr₃-mediated demethylation for hydroxyl group introduction) . Key parameters include temperature (60–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions). Yield optimization requires monitoring reaction progress via TLC or HPLC and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing substituent positions in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic proton signals using COSY and NOESY to differentiate between ortho, meta, and para substituents. Fluorine’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns .

- FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) functional groups.

- UV-Vis : Compare λₘₐₓ values with structurally similar fluorinated benzoic acids to infer conjugation effects .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic ambiguities in this compound?

- Methodological Answer : SHELXL is ideal for refining high-resolution X-ray diffraction data. Steps include:

Data Collection : Use a single-crystal diffractometer (λ = Cu-Kα or Mo-Kα).

Structure Solution : Employ direct methods (SHELXD) for phase determination.

Refinement : Apply restraints for disordered fluorine or methyl groups. Anisotropic displacement parameters improve accuracy for heavy atoms.

- Critical Analysis: SHELX’s robustness in handling twinned data or high thermal motion makes it superior for fluorinated aromatic systems .

Q. How do steric effects from the 3-methyl group influence regioselectivity in derivatization reactions?

- Methodological Answer : The methyl group at position 3 introduces steric hindrance, directing electrophilic substitution to the less hindered para position. Computational modeling (DFT or MD simulations) can predict reaction sites by analyzing electron density maps and steric bulk. Experimental validation involves comparing reaction outcomes with/without methyl substitution (e.g., nitration or halogenation) .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting bioactivity data reported for fluorinated benzoic acid derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent, cell lines). Standardize protocols by:

Control Experiments : Use reference compounds (e.g., 4-fluorobenzoic acid) to calibrate activity measurements.

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

Meta-Analysis : Compare data from structurally analogous compounds (e.g., 2-fluoro-4-hydroxybenzoic acid) to identify trends .

Structural and Functional Analysis

Q. What computational tools are recommended for predicting the acid dissociation constant (pKa) of this compound?

- Methodological Answer : Use software like ACD/pKa or MarvinSuite, which apply QSAR models based on Hammett constants for substituent effects. Fluorine’s -I effect lowers pKa (~2.5–3.0), while the methyl group’s +I effect slightly counteracts this. Experimental validation via potentiometric titration in aqueous/organic solvents is critical .

Experimental Design

Q. What strategies mitigate decomposition during high-temperature reactions involving fluorinated benzoyl groups?

- Methodological Answer :

- Solvent Selection : Use high-boiling solvents (e.g., DMSO or diglyme) to avoid thermal degradation.

- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation.

- Additives : Stabilize reactive intermediates with scavengers (e.g., BHT for free radicals) .

Biological Activity Profiling

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Answer :

Derivatization : Synthesize analogs with varying substituents (e.g., -NO₂, -NH₂) at the 4-position.

Assays : Test inhibition of target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.

Data Correlation : Use multivariate analysis to link electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。